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Compound of Interest

Compound Name: Thiomorpholine-4-carboxylic acid

CAS No.: 72144-66-2

Cat. No.: B3357307

Get Quote

Executive Summary: The Sulfur Advantage in MS
Thiomorpholine (1-thia-4-azacyclohexane) is a critical pharmacophore in modern drug design,

often employed to modulate lipophilicity and metabolic stability compared to its oxygen

(morpholine) and nitrogen (piperazine) analogs.

In mass spectrometry, thiomorpholine derivatives exhibit a distinct "fingerprint" driven by the

sulfur atom's unique electronic properties. Unlike oxygen, sulfur is a "soft" heteroatom with

lower electronegativity and higher polarizability. This results in enhanced molecular ion stability

and specific fragmentation channels that differ significantly from morpholine. Understanding

these patterns is essential for structural elucidation, metabolite identification, and distinguishing

between structural isomers.

Key Differentiators
Radical Cation Stability: Sulfur stabilizes the radical cation (

) more effectively than oxygen, often leading to high-abundance molecular ions in Electron
Ionization (EI).
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Isotopic Signature: The

isotope (4.21% natural abundance) provides a diagnostic

peak that acts as an elemental tag, absent in morpholine derivatives.

Neutral Losses: Characteristic losses of

(46 Da) and

(28 Da) define the fragmentation landscape.

Comparative Analysis: Thiomorpholine vs. Analogs
The following table contrasts the MS behavior of thiomorpholine with its common structural

analogs under Electron Ionization (70 eV) and Electrospray Ionization (ESI).
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Feature
Thiomorpholine (

)

Morpholine (

)

Piperazine (

)

Molecular Weight 103.19 Da 87.12 Da 86.14 Da

EI Molecular Ion (

)

Strong (Often Base

Peak)
Weak to Moderate Weak

Base Peak (EI)
103 (

) or 57

57 (

)
44 (Alpha-cleavage)

Primary Neutral Loss
(46 Da),

(28 Da)
(30 Da) (29 Da)

Isotopic Pattern
Distinct

(~4.5%)

Negligible Negligible

Ionization Energy (IE)
~8.5 eV (Sulfur lone

pair)

~8.9 eV (Nitrogen

lone pair)
~8.6 eV

Common Adducts

(ESI)

,

,
, ,

Analyst Insight: When analyzing unknown metabolites, look for the "Sulfur Shift." If a parent

drug fragment shifts by +16 Da (O to S) but the retention time increases (more lipophilic), it

suggests a thiomorpholine bioisostere. However, in MS fragmentation, look for the absence of

the M-30 loss (characteristic of morpholine) and the appearance of M-46.
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Mechanistic Fragmentation Pathways
The fragmentation of thiomorpholine derivatives is governed by the competition between

charge localization on the Nitrogen atom versus the Sulfur atom.

Pathway A: Alpha-Cleavage (Ring Opening)
This is the dominant pathway for N-substituted derivatives. The ionization event typically

removes an electron from the nitrogen lone pair (lower IE in substituted amines).

Ionization: Formation of the radical cation at Nitrogen.

Homolytic Cleavage: The C-C bond adjacent to the nitrogen breaks (alpha-cleavage).

Result: Formation of an iminium ion and a radical on the sulfur side chain.

Pathway B: Retro-Diels-Alder (RDA) Collapse
Common in six-membered heterocycles, this pathway expels a neutral alkene (ethylene) to

yield a smaller heteroatomic ion. In thiomorpholine, this often results in a thio-iminium species.

Pathway C: The "Sulfur-Walk" (C-S Bond Cleavage)
Unique to thiomorpholine is the lability of the C-S bond compared to C-O. The loss of a neutral

thioformaldehyde (

, 46 Da) or ethylene sulfide equivalent is a diagnostic marker.

Visualization of Fragmentation Logic
The following diagram illustrates the primary fragmentation flows for an N-alkyl thiomorpholine

derivative.
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Figure 1: Primary fragmentation pathways for thiomorpholine derivatives. Green nodes indicate

detectable ions; red nodes indicate neutral losses.

Experimental Protocol: Structural Elucidation
Workflow
To reliably characterize these derivatives, a self-validating workflow combining High-Resolution

Mass Spectrometry (HRMS) and MS/MS is required.

Instrument Configuration (LC-ESI-MS/MS)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm). Thiomorpholines are moderately

polar; C18 provides better retention than for morpholine.

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Ionization: Electrospray Ionization (ESI) Positive Mode.
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Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV) is crucial to observe both the parent

ion and the deep fragmentation (ring opening).

Step-by-Step Analysis Protocol
Isotope Check: Inspect the MS1 spectrum for the

peak at

.

Validation: The intensity should be ~4.5% of the base peak for a single sulfur atom. If it is

<1%, the molecule likely contains only N/O.

Neutral Loss Scan: Perform a Neutral Loss Scan (NLS) for 46 Da (

).

Significance: This confirms the presence of the thiomorpholine ring. Morpholine derivatives

will not show this loss.

Product Ion Scan (MS2): Select the

precursor.

Look for

104 (protonated thiomorpholine core) if the N-substituent is labile.

Look for

60 or 61 (thiirane-like fragments) if the ring disintegrates completely.

Metabolite Differentiation (S-Oxidation):

Thiomorpholines are prone to metabolic S-oxidation (Sulfoxide

Da, Sulfone

Da).
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Differentiation: Sulfoxides eliminate

or

easily. Sulfones are more stable but may lose

(64 Da).

Comparison Workflow Diagram
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Figure 2: Decision tree for distinguishing thiomorpholine scaffolds from analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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